molecular formula C8H10O2 B020306 Catechol Dimethylether-d6 CAS No. 24658-24-0

Catechol Dimethylether-d6

Cat. No. B020306
Key on ui cas rn: 24658-24-0
M. Wt: 144.2 g/mol
InChI Key: ABDKAPXRBAPSQN-WFGJKAKNSA-N
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Patent
US05185419

Procedure details

A solution containing 147.0 g (306 mmol) of the tetraethyl stilbene-4,4'-bis(methylenephosphonate) described in (c) above and 129.4 g (673 mmol) of the 4-allyloxy-3-methoxybenzaldehyde described in Example 2 (b) above in 900 ml of anisole, is added dropwise with stirring and at a temperature of 0° to 10° C. to a suspension containing 94.4 g (841 mmol) of potassium tert-butylate, 6.1 g (23 mmol) of 18-crown-6 and 1.75 g (10 mmol) of potassium iodide in 1300 ml of anisole. The mixture is then stirred at room temperature for an additional 1 hour and then at 110° C. for an additional 3 hours. The mixture is cooled to room temperature and the resultant solid is filtered off with suction and recrystallized first from dimethyl sulfoxide and then from veratrol (1,2-dimethoxybenzene), giving 119.5 g of yellow crystals, which corresponds to a yield of 73%.
[Compound]
Name
tetraethyl stilbene 4,4'-bis(methylenephosphonate)
Quantity
147 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 2 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
94.4 g
Type
reactant
Reaction Step Five
Quantity
6.1 g
Type
reactant
Reaction Step Five
Quantity
1.75 g
Type
reactant
Reaction Step Five
Quantity
1300 mL
Type
solvent
Reaction Step Five
Quantity
900 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC(CP(=O)(OCC)OCC)=CC=1.[CH2:17]([O:20][C:21]1[CH:28]=[CH:27][C:24](C=O)=[CH:23][C:22]=1[O:29][CH3:30])C=C.CC([O-])(C)C.[K+].C1OCCOCCOCCOCCOCCOC1.[I-].[K+]>C1(OC)C=CC=CC=1>[C:22]1([O:29][CH3:30])[C:21](=[CH:28][CH:27]=[CH:24][CH:23]=1)[O:20][CH3:17] |f:2.3,5.6|

Inputs

Step One
Name
tetraethyl stilbene 4,4'-bis(methylenephosphonate)
Quantity
147 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CP(OCC)(OCC)=O)C=C1
Step Three
Name
Quantity
129.4 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=O)C=C1)OC
Step Four
Name
Example 2 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
94.4 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
6.1 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
1.75 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Six
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring and at a temperature of 0° to 10° C. to a suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature for an additional 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resultant solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized first from dimethyl sulfoxide

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C=1(C(OC)=CC=CC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 119.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05185419

Procedure details

A solution containing 147.0 g (306 mmol) of the tetraethyl stilbene-4,4'-bis(methylenephosphonate) described in (c) above and 129.4 g (673 mmol) of the 4-allyloxy-3-methoxybenzaldehyde described in Example 2 (b) above in 900 ml of anisole, is added dropwise with stirring and at a temperature of 0° to 10° C. to a suspension containing 94.4 g (841 mmol) of potassium tert-butylate, 6.1 g (23 mmol) of 18-crown-6 and 1.75 g (10 mmol) of potassium iodide in 1300 ml of anisole. The mixture is then stirred at room temperature for an additional 1 hour and then at 110° C. for an additional 3 hours. The mixture is cooled to room temperature and the resultant solid is filtered off with suction and recrystallized first from dimethyl sulfoxide and then from veratrol (1,2-dimethoxybenzene), giving 119.5 g of yellow crystals, which corresponds to a yield of 73%.
[Compound]
Name
tetraethyl stilbene 4,4'-bis(methylenephosphonate)
Quantity
147 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 2 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
94.4 g
Type
reactant
Reaction Step Five
Quantity
6.1 g
Type
reactant
Reaction Step Five
Quantity
1.75 g
Type
reactant
Reaction Step Five
Quantity
1300 mL
Type
solvent
Reaction Step Five
Quantity
900 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC(CP(=O)(OCC)OCC)=CC=1.[CH2:17]([O:20][C:21]1[CH:28]=[CH:27][C:24](C=O)=[CH:23][C:22]=1[O:29][CH3:30])C=C.CC([O-])(C)C.[K+].C1OCCOCCOCCOCCOCCOC1.[I-].[K+]>C1(OC)C=CC=CC=1>[C:22]1([O:29][CH3:30])[C:21](=[CH:28][CH:27]=[CH:24][CH:23]=1)[O:20][CH3:17] |f:2.3,5.6|

Inputs

Step One
Name
tetraethyl stilbene 4,4'-bis(methylenephosphonate)
Quantity
147 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CP(OCC)(OCC)=O)C=C1
Step Three
Name
Quantity
129.4 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=O)C=C1)OC
Step Four
Name
Example 2 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
94.4 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
6.1 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
1.75 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Six
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring and at a temperature of 0° to 10° C. to a suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature for an additional 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resultant solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized first from dimethyl sulfoxide

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C=1(C(OC)=CC=CC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 119.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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